1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, featuring bromine, chlorine, isopropyl, and methoxymethoxy substituents
Preparation Methods
The synthesis of 1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom.
Isopropylation: The attachment of an isopropyl group.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Scientific Research Applications
1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form intermediates such as arenium ions during electrophilic aromatic substitution, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-isopropyl-5-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-(methoxymethoxy)benzene: Lacks the isopropyl group.
1-Bromo-2-(methoxymethoxy)benzene: Lacks both the chlorine and isopropyl groups.
1-Bromo-3-methoxybenzene: Lacks the chlorine, isopropyl, and methoxymethoxy groups
These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H14BrClO2 |
---|---|
Molecular Weight |
293.58 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(methoxymethoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-7(2)11-9(12)4-8(5-10(11)13)15-6-14-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
AKMJZIVYJZVFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1Br)OCOC)Cl |
Origin of Product |
United States |
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